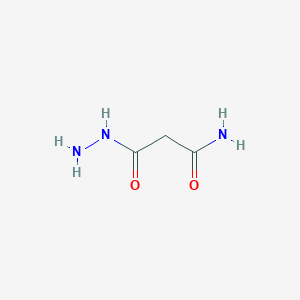

3-Hydrazinyl-3-oxopropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

500896-63-9 |

|---|---|

Molecular Formula |

C3H7N3O2 |

Molecular Weight |

117.11 g/mol |

IUPAC Name |

3-hydrazinyl-3-oxopropanamide |

InChI |

InChI=1S/C3H7N3O2/c4-2(7)1-3(8)6-5/h1,5H2,(H2,4,7)(H,6,8) |

InChI Key |

FGVRDPGRFNBYRP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)C(=O)NN |

Origin of Product |

United States |

Synthesis and Synthetic Methodologies for 3 Hydrazinyl 3 Oxopropanamide and Its Derivatives

Conventional Synthetic Routes for 3-Hydrazinyl-3-oxopropanamide

The most common and established method for synthesizing this compound involves precursor-based approaches.

A widely employed synthetic route utilizes diethylmalonate and hydrazine (B178648) hydrate (B1144303) as the primary starting materials. nih.govmdpi.com The reaction is typically carried out in an ethanol (B145695) solvent. In this process, the ethoxy groups of diethylmalonate are displaced by the hydrazine nucleophile, leading to the formation of the dihydrazide product. The reaction of malonic diethyl ester with an excess of hot hydrazine hydrate solution in absolute ethanol, followed by refluxing, results in a high yield of malonodihydrazide as a white solid after cooling and filtration. mdpi.com Yields for this method have been reported to be as high as 91%. mdpi.com

Substituted derivatives of this compound can also be synthesized using a similar strategy. For instance, reacting diethylmalonate with substituted amines and hydrazine hydrate in ethanol allows for the introduction of various substituents onto the propanamide backbone. nih.govmolaid.com

| Starting Materials | Reagents | Solvent | Product | Yield (%) | Reference |

| Diethylmalonate | Hydrazine hydrate | Ethanol | This compound | 91 | mdpi.com |

| Diethylmalonate, Substituted amines | Hydrazine hydrate | Ethanol | Substituted 3-Hydrazinyl-3-oxopropanamides | Varies | nih.gov |

Derivatization Strategies Utilizing this compound as a Core Scaffold

The presence of reactive hydrazinyl groups makes this compound an ideal scaffold for creating a wide array of derivatives through various chemical reactions.

A primary derivatization strategy involves the condensation reaction of this compound with aldehydes and ketones. researchgate.netbohrium.com This reaction forms hydrazone derivatives, which are characterized by the presence of a C=N-NH-C=O functional group. The reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. mdpi.com This method has been used to synthesize a variety of hydrazone derivatives, including those with aromatic and heterocyclic substituents. mdpi.comd-nb.info For example, the condensation of 3-hydrazinyl-N-(5-methylisoxazol-3-yl)-3-oxopropanamide with aromatic aldehydes in methanol (B129727) yields (E/Z)-3-(2-benzylidenehydrazinyl)-N-(5-methylisoxazol-3-yl)-3-oxopropanamides. d-nb.info

This compound and its derivatives are valuable precursors for the synthesis of Schiff base ligands. These ligands are formed through the condensation of the primary amine group of the hydrazide with an aldehyde or ketone. researchgate.netresearchgate.netppj.org.lyunn.edu.ng The resulting Schiff bases contain an imine or azomethine group (-C=N-) and are known for their ability to form stable complexes with various metal ions. researchgate.netunn.edu.ngxiahepublishing.com The synthesis of Schiff base ligands often involves refluxing the hydrazide derivative with the desired carbonyl compound in a suitable solvent like ethanol. researchgate.netresearchgate.net For instance, a series of Schiff bases of malonohydrazide were synthesized by reacting it with various aldehydes in ethanol. researchgate.net

The hydrazinyl moieties of this compound can undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides. This leads to the formation of N-acylhydrazide derivatives. unimi.it These reactions introduce an additional acyl group onto the hydrazine nitrogen, further modifying the chemical properties of the molecule. For example, the acylation of N-benzyl-3-hydrazinyl-3-oxopropanamide with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding acylated product. mdpi.com

| Derivatization Strategy | Reactants | Key Functional Group Formed | Product Class |

| Condensation Reaction | Aldehydes/Ketones | Hydrazone (-C=N-NH-C=O) | Hydrazone Derivatives |

| Condensation Reaction | Aldehydes/Ketones | Imine/Azomethine (-C=N-) | Schiff Base Ligands |

| Acylation | Acyl Halides/Anhydrides | N-Acylhydrazide | Acylated Derivatives |

Advanced Synthetic Approaches

While conventional methods are widely used, research into advanced synthetic approaches for this compound and its derivatives continues. These methods often focus on improving reaction efficiency, yield, and stereoselectivity, as well as enabling the synthesis of more complex molecular architectures. adelaide.edu.ausummerschoolsineurope.eu The development of novel catalytic systems and the use of modern synthetic techniques are key areas of exploration in this field. rsc.org The application of green chemistry principles, such as the use of ball milling for the synthesis of Schiff base chelates, represents an environmentally friendly alternative to traditional solvent-based methods. dntb.gov.ua

Green Chemistry Methodologies (e.g., Ball Milling Techniques)

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to reduce the use of hazardous substances and minimize energy consumption. arabjchem.org Ball milling, a mechanochemical technique, has emerged as a prominent green alternative to conventional solvent-based methods for synthesizing derivatives of this compound. arabjchem.orgrsc.org This method involves the grinding of reactants in a solid state, which enhances mixing and increases the contact surface area between them, often leading to more complete and efficient reactions. arabjchem.org

A notable application of this technique is in the synthesis of Schiff base metal chelates derived from this compound. For instance, the synthesis of 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H2BT) and its subsequent complexation with metal ions like Ni²⁺, Co²⁺, and Cu²⁺ has been successfully achieved using a high-energy ball milling approach. arabjchem.org This mechanochemical method stands in contrast to traditional refluxing in ethanolic solutions. arabjchem.org

The advantages of the ball milling technique in this context are significant. It drastically reduces the reaction time from several hours to just 20 minutes. arabjchem.org Furthermore, it produces a pure product with a very high yield of approximately 98%, while minimizing the use of hazardous solvents and reducing energy consumption, thereby adhering to the core tenets of sustainability. arabjchem.org

Research Findings on Ball Milling Synthesis of a this compound Derivative

| Parameter | Conventional Method (Reflux) | Green Method (Ball Milling) | Reference |

|---|---|---|---|

| Derivative | 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H2BT) | Metal Chelates of H2BT | arabjchem.org |

| Technique | Refluxing in absolute ethanolic solution | High-energy ball milling | arabjchem.org |

| Reaction Time | 3 hours | 20 minutes | arabjchem.org |

| Yield | Not specified | ~98% | arabjchem.org |

| Key Advantage | Standard laboratory procedure | Environmentally friendly, reduced time, high yield | arabjchem.org |

Optimization of Reaction Conditions for Enhanced Yields and Purity

A representative synthetic route involves the creation of an N-substituted hydrazide, which is then reacted with an aldehyde to form the final Schiff base derivative. mdpi.com For example, the synthesis of N-Benzyl-3-(2-(2-chlorobenzylidene) hydrazinyl)-3-oxopropanamide is achieved through a three-step process. mdpi.com The optimization of this pathway involves careful selection of reagents, solvents, and reaction times to ensure high conversion at each stage. mdpi.com

The synthetic sequence begins with the reaction of benzylamine (B48309) with ethyl malonyl chloride in the presence of triethylamine to yield ethyl 3-(benzylamino)-3-oxopropanoate. mdpi.com This intermediate is then converted into the corresponding hydrazide, N-benzyl-3-hydrazinyl-3-oxopropanamide, by treatment with hydrazine hydrate. mdpi.com This step is critical and proceeds with a high yield of 89%. mdpi.com The final step is the condensation of the hydrazide with 2-chlorobenzaldehyde (B119727) to afford the target compound as a mixture of (E) and (Z) isomers. mdpi.com

Research has shown that for different derivatives, the sequence of synthetic steps may need to be altered to optimize yields, especially when dealing with various substitution patterns on the aromatic rings. unimi.it The purification of intermediates and final products, often accomplished by flash chromatography, is also a key factor in obtaining compounds with greater than 95% purity as determined by NMR spectroscopy. mdpi.com

Multi-Step Synthesis and Yield Optimization for a Derivative

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Benzylamine, Ethyl malonyl chloride | Triethylamine, dry Dichloromethane, rt, 3 h | Ethyl 3-(benzylamino)-3-oxopropanoate | 55% | mdpi.com |

| 2 | Ethyl 3-(benzylamino)-3-oxopropanoate | Hydrazine hydrate, Ethanol, reflux, 16 h | N-Benzyl-3-hydrazinyl-3-oxopropanamide | 89% | mdpi.com |

| 3 | N-Benzyl-3-hydrazinyl-3-oxopropanamide, 2-chlorobenzaldehyde | Ethanol, reflux, 6 h | N-Benzyl-3-(2-(2-chlorobenzylidene) hydrazinyl)-3-oxopropanamide (E/Z mixture) | 76% (51% E, 25% Z) | mdpi.com |

Chemical Reactivity and Transformation Pathways of 3 Hydrazinyl 3 Oxopropanamide Derivatives

Fundamental Reaction Types

The core structure of 3-hydrazinyl-3-oxopropanamide and its derivatives can undergo several fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions alter the core functionality of the molecule, providing pathways to diverse chemical entities.

The hydrazinyl group is susceptible to oxidation. While specific studies on the direct oxidation of this compound are not prevalent, the oxidation of related hydrazide and hydrazone compounds is well-documented. Hydrazones, which are derivatives of this compound, can be oxidized to form diazo compounds. soeagra.com The mechanism of oxidation can be influenced by the oxidizing agent and substrate. For instance, the electrochemical oxidation of hydrazone derivatives has been studied using techniques like cyclic voltammetry, which helps in understanding the electron transfer processes involved. ekb.egarabjchem.org In biological systems, related processes involve the oxidation of molecules like NADH, which is crucial for cellular energy production. mdpi.comunimi.it

The hydrazine (B178648) and hydrazone functionalities can be readily reduced. The reduction of the hydrazinyl moiety in derivatives of this compound typically yields the corresponding amines. evitachem.com This transformation is significant as it converts the hydrazide group into a primary amine, fundamentally altering the molecule's chemical properties. Similarly, hydrazones, which are easily formed from this compound, can be reduced to form substituted amines. soeagra.com This reaction provides a synthetic route to complex amines from carbonyl compounds via a hydrazone intermediate. The reduction is a key step in various synthetic pathways, offering access to compounds with different biological and chemical profiles.

The terminal nitrogen atom of the this compound molecule possesses a lone pair of electrons, making it a strong nucleophile. ontosight.ailibretexts.org This nucleophilicity is a cornerstone of its reactivity, enabling it to participate in various nucleophilic substitution reactions. wikipedia.org In these reactions, the hydrazinyl group attacks an electron-deficient center (an electrophile), displacing a leaving group. libretexts.org

Common examples of nucleophilic substitution reactions involving hydrazides include:

Acylation: Reaction with acyl chlorides or anhydrides, where the hydrazinyl group attacks the carbonyl carbon of the acylating agent. This results in the formation of a new bond and the displacement of the chloride or carboxylate leaving group, yielding diacylhydrazine derivatives. masterorganicchemistry.com

Alkylation: Reaction with alkyl halides, where the hydrazinyl group displaces a halide ion from the alkyl substrate to form a new carbon-nitrogen bond. savemyexams.com

The efficiency of these reactions is attributed to the high nucleophilicity of the hydrazine group, which is sometimes enhanced by the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons. masterorganicchemistry.com

Table 1: Summary of Fundamental Reaction Types

| Reaction Type | Reactant | Product | General Mechanistic Consideration |

|---|---|---|---|

| Oxidation | Hydrazone Derivative | Diazo Compound | Involves the removal of electrons from the hydrazone moiety. soeagra.com |

| Reduction | Hydrazine/Hydrazone Derivative | Amine | Involves the addition of hydrogen across the N-N or C=N bond. soeagra.comevitachem.com |

| Nucleophilic Substitution | This compound | Acylated/Alkylated Hydrazine | The nucleophilic nitrogen of the hydrazinyl group attacks an electrophilic center. ontosight.aimasterorganicchemistry.comsavemyexams.com |

Mechanistic Investigations of Derivatization Reactions

Derivatization reactions are crucial for modifying the structure of this compound to create a wide array of compounds, notably hydrazones and Schiff bases. These reactions are central to its use in synthetic chemistry.

Hydrazones are a class of organic compounds formed by the reaction of this compound with aldehydes or ketones. soeagra.comdergipark.org.tr This condensation reaction is one of the most important transformations for hydrazides.

The mechanism for hydrazone formation is a two-step process:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. soeagra.comnih.gov This step is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. nih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. soeagra.comnih.gov

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water. soeagra.com The hydroxyl group of the intermediate is protonated by an acid catalyst, converting it into a good leaving group (H₂O). The elimination of water results in the formation of a C=N double bond, yielding the final hydrazone product. nih.gov

Hydrazones are considered a specific subclass of Schiff bases. soeagra.com The term "Schiff base" more broadly refers to any compound containing an azomethine or imine group (C=N-R), formed by the condensation of a primary amine with an aldehyde or ketone. ijacskros.comscispace.comarpgweb.com

The mechanism for Schiff base formation is analogous to that of hydrazone formation:

Nucleophilic Addition: A primary amine acts as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. ijacskros.com This addition forms an unstable carbinolamine intermediate.

Dehydration: The carbinolamine undergoes dehydration, typically catalyzed by either acid or base, to lose a water molecule and form the stable imine (C=N) double bond of the Schiff base. ijacskros.com

This condensation reaction is a fundamental process in organic chemistry for creating carbon-nitrogen double bonds from various amine and carbonyl precursors. sciencepublishinggroup.comjocpr.comresearchgate.net

Table 2: Mechanistic Comparison of Hydrazone and Schiff Base Formation

| Mechanistic Step | Hydrazone Formation | Schiff Base Formation |

|---|---|---|

| Nucleophile | This compound (a hydrazide) | Any primary amine |

| Electrophile | Aldehyde or Ketone | Aldehyde or Ketone |

| Intermediate | Carbinolamine | Carbinolamine ijacskros.com |

| Byproduct | Water soeagra.com | Water ijacskros.com |

| Key Bond Formed | C=N (Hydrazone linkage) soeagra.com | C=N (Imine/Azomethine linkage) ijacskros.com |

| Catalysis | Typically acid-catalyzed nih.gov | Can be acid or base-catalyzed ijacskros.com |

Cyclization Reactions Leading to Heterocyclic Systems

Derivatives of this compound, also known as malonamic acid hydrazide, are recognized as valuable and versatile synthons in synthetic organic chemistry, particularly for the construction of various heterocyclic rings. sciforum.net The presence of multiple nucleophilic centers and a flexible three-carbon backbone allows these molecules to undergo cyclization reactions with a wide range of electrophilic partners, yielding medicinally relevant heterocyclic systems such as pyrazoles, pyrazolones, pyridazines, and coumarins. derpharmachemica.comekb.eg

The reactivity of the hydrazinyl moiety is central to these transformations. It can readily condense with carbonyl compounds to form hydrazone intermediates, which are often pivotal for subsequent intramolecular cyclization steps. sciforum.net The specific heterocyclic system formed is largely determined by the nature of the co-reactant and the reaction conditions employed.

Synthesis of Pyrazole (B372694) and Pyrazolone Derivatives

The reaction of this compound derivatives with compounds containing two electrophilic sites is a common strategy for synthesizing five-membered heterocyclic rings like pyrazoles and pyrazolones. These compounds are of significant interest due to their prevalence in pharmacologically active molecules. ekb.eg For instance, the condensation of N-aryl malonamic acid hydrazides with substituted aldehydes in the presence of a catalyst like pyridine (B92270) leads to the formation of pyrazole derivatives. derpharmachemica.com Similarly, cyclocondensation with α,β-unsaturated ketones can yield highly substituted pyrazole systems. ekb.eg

| Reactants (Derivative & Co-reactant) | Reaction Conditions | Resulting Heterocyclic System | Yield (%) | Reference |

| 3-((3-nitrophenyl)amino)-3-oxopropanohydrazide + Substituted Azo Aldehyde | Pyridine (catalyst), Oil bath, 110-115°C, 4 h | Pyrazole | Not Specified | derpharmachemica.com |

| Malonohydrazide + Dibenzalcyclohexanone | Triethylamine (B128534) (catalyst), Reflux, 5 h | Cyclohexane-fused Pyrazole | 68% | ekb.eg |

Table 1: Examples of Cyclization Reactions Leading to Pyrazole Systems.

Synthesis of Six-Membered Heterocycles: Pyridazines and Oxadiazines

The versatility of this compound derivatives extends to the synthesis of six-membered heterocycles. The formation of these systems often involves the reaction of a hydrazone intermediate, derived from the parent hydrazide, with reagents that can provide the additional atoms needed to form a six-membered ring. ekb.eg

A notable example is the reaction of a hydrazone with carbon disulfide (CS₂), which undergoes cyclocondensation to furnish a pyridazine (B1198779) derivative. ekb.eg Another pathway involves the nitrosation of a hydrazone intermediate, which can then cyclize to form an oxadiazine ring system. ekb.eg These reactions highlight how different reagents can direct the cyclization pathway towards various heterocyclic scaffolds.

| Reactant (Hydrazone Derivative) | Reagents | Resulting Heterocyclic System | Reference |

| Hydrazone of Malonohydrazide | Carbon Disulfide (CS₂) | Pyridazine derivative | ekb.eg |

| Hydrazone of Malonohydrazide | Nitrous Acid (from NaNO₂/HCl) for nitrosation, then cyclization | Oxadiazine derivative | ekb.eg |

Table 2: Synthesis of Six-Membered Heterocyclic Systems.

Synthesis of Coumarin Derivatives

In certain reaction pathways, derivatives of this compound can be utilized in the synthesis of oxygen-containing heterocycles like coumarins. derpharmachemica.com This transformation typically involves the reaction with a suitable precursor that can undergo cyclization to form the characteristic chromen-2-one core of coumarin.

| Reactants | Reaction Conditions | Resulting Heterocyclic System | Reference |

| 3-((3-nitrophenyl)amino)-3-oxopropanohydrazide + Substituted Aldehyde | Pyridine (catalyst), Oil bath, 110-115°C, 4 h | Coumarin | derpharmachemica.com |

Table 3: Example of a Reaction Pathway to Coumarin Systems.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Hydrazinyl 3 Oxopropanamide and Its Metal Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational motions of specific chemical bonds within a molecule. innovationnewsnetwork.com Each technique provides a unique molecular "fingerprint," allowing for the identification of functional groups and the characterization of molecular structure. innovationnewsnetwork.com While FTIR measures the absorption of infrared light by vibrating bonds that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that modulate the molecule's polarizability. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental tool for characterizing 3-Hydrazinyl-3-oxopropanamide and its derivatives. The spectrum reveals characteristic absorption bands corresponding to the key functional groups: the amide, the hydrazide, and the methylene (B1212753) bridge. Analysis of these bands provides insight into the compound's structure and how it changes upon coordination to a metal ion.

Key functional groups present in the core structure of this compound give rise to distinct vibrational bands. These typically include N-H stretching vibrations from the amide and hydrazide groups, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations.

In studies of related derivatives, such as Schiff bases formed from this compound, these characteristic bands are clearly identified. For instance, in various N-substituted derivatives, the following assignments are common:

ν(N-H): Stretching vibrations for the amine and amide groups typically appear in the region of 3100-3400 cm⁻¹.

ν(C=O): The carbonyl stretching vibrations (Amide I band) of the hydrazide and amide moieties are prominent and usually observed in the 1600-1700 cm⁻¹ range. The presence of two distinct C=O groups can sometimes lead to multiple or broadened bands in this region.

δ(N-H): The N-H bending vibration (Amide II band) is typically found around 1500-1600 cm⁻¹.

ν(C-N): Carbon-nitrogen stretching vibrations occur at lower wavenumbers.

Upon formation of metal complexes, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. bvsalud.org The shifts in the ν(C=O) and ν(N-H) bands are particularly informative. A shift of the carbonyl band to a lower frequency (red shift) upon complexation suggests coordination of the metal ion through the carbonyl oxygen atom. sysrevpharm.org Similarly, changes in the N-H bands can indicate the involvement of the hydrazinyl nitrogen atoms in chelation. sysrevpharm.orgresearchgate.net New bands at lower frequencies (typically 400-600 cm⁻¹) in the spectra of the metal complexes are often assigned to M-O and M-N stretching vibrations, further confirming the coordination. sysrevpharm.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Associated with both amide and hydrazide NH/NH₂ groups. Position can indicate hydrogen bonding. |

| C-H Stretch | 2850 - 3000 | From the central methylene (-CH₂) group. |

| C=O Stretch (Amide I) | 1600 - 1700 | A strong, characteristic band. Shifts to lower frequency upon metal coordination via oxygen. sysrevpharm.org |

| N-H Bend (Amide II) | 1500 - 1600 | Involves coupling of N-H bending and C-N stretching. |

| CH₂ Bend | ~1450 | Scissoring vibration of the methylene group. |

| M-O / M-N Stretch | 400 - 600 | Appear in metal complexes, indicating coordination. sysrevpharm.org |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complementary technique to FTIR for the structural analysis of this compound and its derivatives. mdpi.com While few specific Raman studies on the parent compound are available, research on related substituted molecules highlights its utility. researchgate.net A key advantage of Raman spectroscopy is the weak scattering of water, which allows for the analysis of samples in aqueous solutions under near-physiological conditions, a significant challenge for FTIR due to strong water absorption bands. mdpi.commdpi.com

The Raman spectrum provides information on both the amide I and amide III bands, which are sensitive to protein and peptide secondary structure. mdpi.com For this compound derivatives, Raman spectroscopy would be expected to show strong bands for the C=O and C-C skeletal vibrations. The symmetric vibrations and vibrations of non-polar bonds often produce more intense Raman signals. Like FTIR, shifts in Raman bands upon metal complexation can be used to identify the sites of coordination.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Typically weak in Raman spectra. |

| C-H Stretch | 2850 - 3000 | Provides information on the alkyl portions of the molecule. |

| C=O Stretch (Amide I) | 1600 - 1700 | Sensitive to conformation and hydrogen bonding. |

| Amide III | 1200 - 1400 | A complex vibration involving C-N stretching and N-H bending, providing structural information. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of this compound and its derivatives in solution. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons: those on the hydrazinyl nitrogen (-NHNH₂), the amide nitrogen (-CONH₂), and the central methylene group (-CH₂-). The exact chemical shifts are highly dependent on the solvent used, with deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) being common for this class of compounds due to its ability to dissolve polar substances and slow down the exchange of labile N-H protons. carlroth.com

In studies of derivatives, such as the Schiff base (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(p-tolyl)propanamide, the signals for the core protons are clearly assigned. researchgate.net For example, in the ¹H NMR spectrum of a related Schiff base ligand, 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H₂BT), recorded in DMSO-d₆, signals for the various NH protons appear between δ 11.0 and 12.6 ppm, while the methylene (-CH₂-) protons are observed as a sharp singlet around δ 3.62 ppm. arabjchem.org The integration of these peaks corresponds to the number of protons in each environment, confirming the structure.

| Proton Type | Expected Chemical Shift (δ ppm) in DMSO-d₆ | Notes |

|---|---|---|

| -NH- (Amide/Hydrazide) | ~8.0 - 12.0 | Broad signals, position is concentration and temperature dependent. Can be confirmed by D₂O exchange. arabjchem.orgresearchgate.net |

| -NH₂ (Hydrazide/Amide) | Variable | Often appears as a broad singlet. Position is highly variable. |

| -CH₂- | ~3.5 - 4.0 | Typically a sharp singlet, integrating to 2H. arabjchem.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected: two for the carbonyl carbons (C=O) of the amide and hydrazide groups, and one for the methylene (-CH₂-) carbon.

The carbonyl carbons typically resonate at low field (δ 160-180 ppm) due to the deshielding effect of the electronegative oxygen atom. chemguide.co.uk The methylene carbon appears at a much higher field. Data from derivatives like 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H₂BT) and other substituted analogs confirm these general features. researchgate.netresearchgate.netarabjchem.org The precise chemical shifts provide fine details about the electronic environment of each carbon atom.

| Carbon Type | Expected Chemical Shift (δ ppm) | Notes |

|---|---|---|

| C=O (Amide/Hydrazide) | 160 - 175 | Two distinct signals may be observed for the two non-equivalent carbonyl groups. chemguide.co.uk |

| -CH₂- | ~40 - 50 | The chemical shift for the central methylene carbon. |

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of materials in their solid form. It is particularly valuable for studying compounds that are insoluble or for investigating structural features that are unique to the solid state, such as polymorphism, intermolecular hydrogen bonding, and the precise geometry of metal coordination in insoluble complexes. nih.gov

While specific ssNMR data for this compound are not widely reported, the technique offers significant potential for this class of compounds. For example, ¹³C cross-polarization magic-angle spinning (CP/MAS) experiments could differentiate between different crystalline forms (polymorphs) of the compound by revealing distinct chemical shifts for the carbon atoms in each form. researchgate.net Furthermore, ssNMR can probe intermolecular interactions. Techniques like ¹H-¹³C heteronuclear correlation experiments can provide information on the proximity of different functional groups, helping to map out the hydrogen-bonding network in the crystal lattice. nih.gov For the metal complexes, which are often poorly soluble, ssNMR is an ideal tool to determine the coordination environment of the metal ion and the conformation of the ligand in the solid state, complementing data from techniques like X-ray diffraction. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

In derivatives of this compound, such as Schiff base ligands, the UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N group. For instance, the electronic spectrum of a Schiff base derived from N-(benzol[d]thiazol-2-yl)-3-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanamide (H2L) shows bands that are characteristic of these transitions. researchgate.netarabjchem.org

Upon complexation with metal ions, shifts in these absorption bands are observed, providing evidence of ligand-to-metal coordination. New bands, often in the visible region, may appear due to d-d electronic transitions within the metal center or from ligand-to-metal charge transfer (LMCT). The position and intensity of these bands can help in elucidating the geometry of the metal complex. For example, the electronic spectra of Co(II), Ni(II), and Cu(II) complexes with (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(p-tolyl)propanamide suggest an octahedral geometry. researchgate.net Similarly, studies on other related Schiff base complexes have utilized UV-Vis spectroscopy to confirm the coordination environment around the metal ion. researchgate.netdntb.gov.ua

Table 1: Representative UV-Vis Spectral Data for this compound Derivatives and their Metal Complexes

| Compound | Solvent | λmax (nm) | Assignment | Reference |

| (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(p-tolyl)propanamide (H2BHAH) | DMF | 290, 320 | π → π, n → π | researchgate.net |

| [Co(BHAH)(H2O)2] | DMF | 490, 680 | d-d transitions | researchgate.net |

| [Ni(BHAH)(H2O)2] | DMF | 420, 650, 750 | d-d transitions | researchgate.net |

| [Cu(BHAH)] | DMF | 450 | d-d transition | researchgate.net |

| N-(benzol[d]thiazol-2-yl)-3-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanamide (H2L) | - | 290, 340 | π → π, n → π | researchgate.net |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of this compound and its derivatives, thereby confirming their chemical structures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the identity of synthesized compounds. For this compound and its derivatives, LC-MS can be used to verify the molecular ion peak, which corresponds to the molecular weight of the compound. bldpharm.com For instance, the mass spectrum of a Schiff base derived from N-(benzol[d]thiazol-2-yl)-3-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropanamide and its metal complexes have been used to confirm their proposed structures. researchgate.netdntb.gov.ua The fragmentation patterns observed in the mass spectra can also provide valuable structural information.

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of newly synthesized compounds like this compound and its metal complexes. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's purity and stoichiometry. Numerous studies on Schiff base complexes derived from this compound precursors report elemental analysis data to validate the composition of both the ligands and their metal complexes. researchgate.netresearchgate.netresearchgate.netnih.gov

Table 2: Elemental Analysis Data for a Representative this compound Derivative and its Metal Complex

| Compound | Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N | Reference |

| (E)-3-(2-benzylidenehydrazinyl)-3-oxo-N-(p-tolyl)propanamide (H2BHAH) | C17H17N3O2 | 68.67 | 68.50 | 5.76 | 5.60 | 14.13 | 14.00 | researchgate.net |

| [Co(BHAH)(H2O)2] | C17H19CoN3O4 | 52.45 | 52.30 | 4.92 | 4.80 | 10.79 | 10.65 | researchgate.net |

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly suitable for studying paramagnetic metal complexes of this compound. unito.itlibretexts.org The EPR spectrum provides information about the electronic environment of the unpaired electron and can be used to determine the geometry and nature of bonding in the metal complex.

For example, the EPR spectra of Cu(II) complexes of Schiff bases derived from this compound have been used to deduce their geometry. researchgate.netresearchgate.netresearchgate.net The g-tensor values (g|| and g⊥) obtained from the spectra can distinguish between different coordination geometries, such as octahedral, square planar, or tetrahedral. sci-hub.se A g|| value greater than g⊥ is typically indicative of a d(x²-y²) ground state, which is common for elongated octahedral or square planar Cu(II) complexes. sci-hub.se This technique has been instrumental in characterizing the metal-ligand interactions in various paramagnetic complexes. researchgate.netdntb.gov.uanih.gov

Table 3: EPR Spectral Parameters for a Representative Cu(II) Complex

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a solid sample. The diffraction pattern obtained is a fingerprint of the crystalline phases present. For this compound and its metal complexes, PXRD can be used to confirm the crystalline nature of the synthesized compounds and to determine their phase purity. researchgate.netresearchgate.netresearchgate.netresearchgate.net The positions and intensities of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. researchgate.netfzu.czucmerced.edu In some cases, the data can be used for Rietveld refinement to obtain a detailed crystal structure. rigaku.com Studies on Schiff base complexes have utilized PXRD to confirm their crystallinity and to investigate changes in the crystal structure upon complexation. researchgate.netnih.govniscair.res.in

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition patterns of this compound (also known as malonamic acid hydrazide or malonic acid dihydrazide) and its metal complexes. These methods monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. etamu.edu This technique is instrumental in determining the thermal stability, and the composition of intermediate and final decomposition products of coordination compounds.

The thermal decomposition of metal complexes of this compound typically occurs in distinct stages. The initial weight loss at lower temperatures (below 150°C) is generally attributed to the removal of hydrated water molecules, distinguishing between lattice and coordinated water based on the temperature range. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand moiety. The final residue at the end of the analysis is usually a stable metal oxide.

For instance, studies on transition metal complexes reveal multi-step decomposition processes. The thermal degradation of Co(II), Ni(II), and Cu(II) complexes of ligands derived from 3-oxopropanamide (B3053983) shows that decomposition begins after an initial period of stability, with the removal of hydrated water molecules occurring in the range of 30-119°C. researchgate.netresearchgate.net Lanthanide(III) complexes also exhibit staged decomposition, beginning with dehydration, followed by the decomposition of the anhydrous complex, ultimately yielding the respective metal oxide. arxiv.orgbohrium.com The kinetic and thermodynamic parameters for these decomposition steps can be calculated from the TGA data to further understand the stability of the complexes. researchgate.net

Table 1: TGA Decomposition Stages for Selected Metal Complexes of this compound Derivatives

| Complex | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Decomposing Moiety |

|---|---|---|---|---|

| Cu(II) Complex | 30-119 | 3.57 | - | Lattice Water (2H₂O) |

| 119-235 | 8.04 | - | Coordinated Water (2H₂O) | |

| Mn(II) Complex | 35-150 | 6.20 | 6.71 | Hydrated Water (3H₂O) |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. wikipedia.orgchemrj.org This allows for the detection of physical and chemical changes involving heat exchange, such as melting, crystallization, and decomposition. wikipedia.org DTA curves provide information on whether a decomposition process is endothermic (heat absorbing) or exothermic (heat releasing). hitachi-hightech.com

In the context of this compound complexes, DTA curves complement TGA data. The dehydration steps are typically observed as endothermic peaks. The subsequent decomposition of the ligand can show a series of endothermic and exothermic peaks, providing a "fingerprint" for the compound's thermal behavior. chemrj.org For example, the thermal decomposition of lanthanide complexes with ligands containing hydrazine (B178648) moieties shows endothermic dehydration below 100°C, followed by exothermic decomposition of the anhydrous intermediate to form the final metal oxide. researchgate.net The DTA of various lanthanoid triflate complexes also shows distinct endothermic and exothermic peaks corresponding to dehydration and decomposition, with the final product being the metal fluoride. bohrium.com

Table 2: DTA Peak Characteristics for Metal Complex Decomposition

| Complex Type | Peak 1 Temperature (°C) | Peak 1 Type | Peak 2 Temperature (°C) | Peak 2 Type | Final Product |

|---|---|---|---|---|---|

| Lanthanide-Hydrazine Complex | ~100 | Endothermic | 110-560 | Exothermic | Metal Oxide |

| Lanthanum (La) Triflate | 100-200 | Endothermic (multi-step) | >400 | Exothermic | Metal Fluoride |

| Lutetium (Lu) Triflate | 100-250 | Endothermic (multi-step) | >450 | Exothermic | Metal Fluoride |

Note: Data derived from studies on related complex structures. bohrium.comresearchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.govsetaramsolutions.com It provides quantitative information about the enthalpy changes (ΔH) associated with thermal events like melting, phase transitions, and decomposition. setaramsolutions.com

DSC studies on metal complexes of this compound and its derivatives help in quantifying the energy absorbed or released during the decomposition stages identified by TGA and DTA. researchgate.net For example, the DSC curve for a Co(II) complex might show an endothermic peak corresponding to the loss of water molecules, followed by exothermic peaks indicating the decomposition of the organic part of the complex. researchgate.net The area under a DSC peak is directly proportional to the enthalpy change, allowing for the calculation of thermodynamic properties. wikipedia.org The technique is also used to determine heat capacity, which is crucial for understanding the thermal properties of materials. setaramsolutions.com

Table 3: DSC Data for Thermal Transitions in Metal Complexes

| Compound | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) |

|---|---|---|---|---|

| Metallocene Catalyst Mixture with AP | Decomposition | - | 354 | 2054 |

| Compound 3 with AP | Decomposition | - | 418 | 938 |

Note: Data represents catalytic decomposition of ammonium (B1175870) perchlorate (B79767) (AP) by related metallocene complexes, illustrating the type of data obtained from DSC analysis. researchgate.net

Microscopic Techniques

Microscopic techniques are essential for visualizing the surface morphology and internal structure of materials at high magnification.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. chemmethod.com

For metal complexes of this compound, SEM analysis reveals details about the crystal shape, size distribution, and surface morphology of the synthesized powders. ekb.egsciforum.net Studies have shown that the morphology of these complexes can vary significantly depending on the metal ion and the synthesis conditions. Images can show well-defined crystalline structures, amorphous particles, or agglomerates of smaller nanoparticles. chemmethod.comresearchgate.net This information is valuable for understanding the physical properties of the complexes and for quality control in their synthesis.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. oaepublish.com TEM can reveal the internal structure, size, and shape of particles at a much higher resolution than SEM, even down to the atomic level. oaepublish.comrsc.org

In the study of this compound complexes, TEM is used to determine the particle size and distribution of nanoscale complexes and to observe their internal structure. researchgate.netresearchgate.net For instance, TEM analysis of Er(III) and Dy(III) complexes with a related hydrazide ligand helped determine their morphology and particle size. researchgate.net This technique is particularly powerful for characterizing nanocomposites or materials where the metal complex is dispersed within a matrix, providing insights into the level of dispersion and interaction between the components. The development of specialized techniques like cryo-electron tomography is further expanding the capability to visualize complex cellular structures incorporating such molecules. ucl.ac.uk

Theoretical Chemistry and Computational Modeling of 3 Hydrazinyl 3 Oxopropanamide and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical methods are fundamental to understanding the electronic structure and intrinsic properties of molecules. These calculations, performed at the atomic level, offer a detailed view of the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ijntr.orgirjweb.com It is frequently employed to determine various properties of 3-Hydrazinyl-3-oxopropanamide derivatives.

Geometry Optimization: Before other properties can be accurately calculated, the most stable three-dimensional arrangement of the molecule, its optimized geometry, must be determined. mdpi.com This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a local or global energy minimum. ijntr.org For derivatives of this compound, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are used to achieve this structural optimization. researchgate.netresearchgate.netdergipark.org.tr

Electronic Properties and HOMO-LUMO Analysis: The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of the molecule's chemical reactivity, stability, and polarizability. irjweb.comscielo.org.mx A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. irjweb.comresearchgate.net DFT calculations have been used to determine these values for various derivatives, showing that the HOMO-LUMO gap can be influenced by different substituents, which in turn affects the molecule's bioactivity. researchgate.netrsc.orgresearchgate.net

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps for Hydrazide Derivatives Note: Data is illustrative of typical values found in computational studies of related structures.

| Compound Type | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source(s) |

|---|---|---|---|---|---|

| Hydrazone Ligand Complex (C1) | DFT/B3LYP | - | - | 1.217 | researchgate.net |

| Hydrazone Ligand Complex (C2) | DFT/B3LYP | - | - | 1.193 | researchgate.net |

| Hydrazone Ligand Complex (C3) | DFT/B3LYP | - | - | 1.243 | researchgate.net |

| Hydrazone Ligand (HYB) | DFT/B3LYP | - | - | 1.736 | researchgate.net |

| Silacyclopropylidenoid (-CN) | MP2/6-311+G(d,p) | - | - | 0.319 | scielo.org.mx |

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.demdpi.com It illustrates the electrostatic potential on the surface of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netelsevier.com These maps are color-coded, typically with red indicating regions of negative potential (attractive to electrophiles) and blue indicating regions of positive potential (attractive to nucleophiles). researchgate.net For derivatives of this compound, MEP analysis helps identify potential sites for intermolecular interactions, such as hydrogen bonding, which is crucial for ligand-receptor binding. researchgate.netresearchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and confirming molecular structure. Computational methods can predict the vibrational frequencies (wavenumbers) and modes of a molecule. scirp.org By performing a normal mode analysis using DFT, a theoretical vibrational spectrum can be generated. researchgate.net This calculated spectrum is then compared with the experimental spectrum. A strong correlation between the theoretical and experimental wavenumbers, often after applying a scaling factor to the calculated values to account for systematic errors, provides strong evidence for the proposed molecular structure and helps in the precise assignment of vibrational bands to specific atomic motions, such as stretching, bending, and torsion. researchgate.netscirp.org

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules and their interactions in a three-dimensional space.

The Molecular Operating Environment (MOE) is a comprehensive software platform widely used in drug discovery for modeling, simulation, and analyzing molecular structures and interactions. wikipedia.orgslideshare.net It provides a suite of tools for tasks such as protein-ligand docking, pharmacophore modeling, and visualizing non-covalent interactions like hydrogen bonds and π-π stacking. chemcomp.commacinchem.orgresearchgate.net In the study of this compound derivatives, MOE has been utilized to analyze their binding affinities and interactions with biological targets. researchgate.netarabjchem.orgnih.govresearchgate.net The software helps researchers understand how these compounds fit into the active site of a receptor and what specific interactions contribute to their binding. dntb.gov.uaresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.netnih.gov This method is central to structure-based drug design. For derivatives of this compound, docking studies have been instrumental in evaluating their potential as inhibitors of various enzymes.

A notable example is the docking of these compounds into the active site of Protein Kinase B (PknB) from Mycobacterium tuberculosis, a key target for anti-tubercular drugs. researchgate.netnih.gov These studies have shown that the compounds can fit favorably into the binding pocket, forming key interactions with active site residues. researchgate.net The binding affinity, often expressed as a negative value in kcal/mol (a more negative value indicates stronger binding), is calculated to rank potential inhibitors. researchgate.net For instance, studies on diphenyl-malonohydrazide derivatives targeting dihydrofolate reductase (DHFR) have reported binding affinities ranging from -6.77 to -9.65 kcal/mol. researchgate.net The analysis of binding poses reveals specific hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex, providing a rationale for the observed biological activity and guiding further structural modifications to enhance potency. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Binding Affinities for Hydrazide Derivatives

| Compound Class | Protein Target | Binding Affinity Range (kcal/mol) | Source(s) |

|---|---|---|---|

| Diphenyl-malonohydrazide derivatives | Staphylococcus aureus DHFR | -6.77 to -9.65 | researchgate.net |

| Substituted Pyridine (B92270) derivatives | Staphylococcus aureus DHFR | -7.69 to -9.59 | researchgate.net |

| Substituted 3-hydrazinyl-3-oxo-propanamides | Mycobacterium tuberculosis PknB | Good binding energies reported | researchgate.netnih.gov |

In Silico Pharmacokinetic Predictions

Beyond predicting how a molecule interacts with its target, computational methods are crucial for evaluating its potential to become a viable drug. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. sciensage.infofrontiersin.org These in silico predictions help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. d-nb.infoscirp.org

Lipinski's Rule of 5 Compliance

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. tiu.edu.iqlindushealth.com The rule states that a molecule is more likely to have good oral bioavailability if it adheres to the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. tiu.edu.iqdrugbank.com

Computational studies on a series of substituted 3-hydrazinyl-3-oxopropanamides have shown that these molecules generally comply with Lipinski's Rule of 5. researchgate.net For instance, a study on N-(benzol[d]thiazol-2-yl)-3-(2-hydroxybenzylidene) hydrazinyl)-3-oxopropanamide, a derivative, and its metal chelates demonstrated full compliance with the rule, with zero violations reported for the ligand and its complexes. arabjchem.org This adherence suggests that these compounds possess physicochemical properties that are favorable for absorption and permeation. researchgate.net

The analysis of key physicochemical properties for these derivatives, as shown in the table below, underscores their compliance. The molecular weights are well below the 500 g/mol threshold, and the counts for hydrogen bond donors and acceptors fall within the prescribed limits. arabjchem.org

Table 1: In Silico Physicochemical Data for Drug-Likeness based on Lipinski's Rule

| Property | Ligand (H2BT) | Cu(II) Complex | Co(II) Complex | Ni(II) Complex | Lipinski's Limit |

|---|---|---|---|---|---|

| Molecular Weight ( g/mol ) | 354.38 | 489.13 | 489.37 | 451.94 | ≤ 500 |

| Hydrogen Bond Acceptors | 5 | 8 | 8 | 7 | ≤ 10 |

| Hydrogen Bond Donors | 3 | 3 | 3 | 3 | ≤ 5 |

| Rotatable Bonds | 7 | 1 | 3 | 3 | ≤ 10 |

| Lipinski Violations | 0 | 0 | 0 | 0 | ≤ 1 |

Data sourced from a study on a 3-oxopropanamide (B3053983) derivative and its metal complexes. arabjchem.org

Drug Likeness Scoring

Drug likeness scoring is a computational method used to assess a molecule's potential to be a drug candidate based on its structural features. organic-chemistry.org This score is often calculated by comparing the fragments of a molecule to the fragments found in known commercial drugs. openmolecules.org A positive drug likeness value indicates that the molecule contains fragments frequently present in existing drugs. openmolecules.org

Studies on substituted 3-hydrazinyl-3-oxopropanamides have reported moderate to good drug likeness scores. researchgate.net For example, a predictive study on a substituted 1,3-thiazole derivative, which violated one aspect of the "rule of five," still emerged as a potent drug candidate with a drug likeness score of 0.18. orientjchem.orgresearchgate.net This highlights that the drug likeness score provides a more nuanced evaluation than a simple rule-based assessment.

Table 2: Predicted Drug-Likeness Properties

| Compound Type | Parameter | Result | Significance |

|---|---|---|---|

| Substituted 3-hydrazinyl-3-oxopropanamides | Drug Likeness Score | Moderate to Good researchgate.net | Indicates structural similarity to known drugs. |

| Substituted 1,3-thiazole derivative | Drug Likeness Score | 0.18 researchgate.net | Considered a potent drug candidate despite one Lipinski violation. researchgate.net |

| N-(benzol[d]thiazol-2-yl) derivatives | Bioavailability Radar | Appropriate lipophilicity, size, polarity, solubility, saturation, and flexibility. arabjchem.org | Suggests good drug-like characteristics. |

Electrochemical Theory and Cyclic Voltammetry Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior and solution-state interactions of electroactive species. nih.govacs.org This technique involves measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. For derivatives of this compound, CV has been employed to gain qualitative and quantitative insights into their redox processes and complexation with metal ions. arabjchem.orgresearchgate.net

Qualitative Information on Redox Processes

A redox reaction is characterized by the transfer of electrons between chemical species, resulting in a change in their oxidation states. khanacademy.org The species that loses electrons is oxidized, while the one that gains electrons is reduced. iitk.ac.inlibretexts.org Cyclic voltammetry provides valuable qualitative information about these redox processes. nih.govacs.org

In studies involving derivatives of this compound, such as N-(benzothiazol-2-yl)-3-oxo-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)propanamide, CV has been used to characterize the redox behavior of their metal complexes, particularly with Cu(II). nih.govacs.org The appearance of one or two peaks in the voltammogram can indicate whether the electron transfers occur in a single step or sequentially, and whether the intermediate species are stable. um.es The shape and position of the voltammetric peaks can reveal the nature of the electrode process, such as whether it is reversible, quasi-reversible, or irreversible. For example, studies on related hydrazone derivatives have identified two-step redox processes. ekb.eg

Evaluation of Solution-State Complexation Behavior

Cyclic voltammetry is a highly effective technique for studying the complexation between ligands, such as this compound derivatives, and metal ions in solution. arabjchem.orgresearchgate.net The formation of a complex alters the electrochemical properties of the metal ion, which is reflected as a change in the cyclic voltammogram.

When a ligand like N-(benzothiazol-2-yl)-3-oxo-3-(2-(3-phenylallylidene)hydrazineyl)propanamide is added to a solution containing Cu(II) ions, the changes in the CV profile can confirm the formation of a complex. researchgate.net Typically, the formation of a more stable metal-ligand complex makes the reduction of the metal ion more difficult, causing a shift in the peak potential to more negative values. By monitoring these shifts and changes in peak currents upon titration with the ligand, the stoichiometry of the complex formed in the solution (e.g., 1:1, 1:2, or 2:3 metal-to-ligand ratios) can be determined. researchgate.net This approach has been successfully used to elucidate the chelation behavior of various 3-oxopropanamide derivatives with transition metal ions. arabjchem.orgnih.govacs.org

Thermodynamic and Kinetic Parameter Evaluation (e.g., Stability Constants, Gibbs Free Energy)

Beyond qualitative analysis, cyclic voltammetry allows for the quantitative evaluation of thermodynamic and kinetic parameters that govern complexation reactions. researchgate.netresearchgate.net These parameters provide crucial information about the stability and spontaneity of the metal-ligand complexes.

By analyzing the shift in the peak potential of the metal ion's redox wave upon complexation, the stability constant (K) of the resulting complex can be calculated. researchgate.net The stability constant is a measure of the strength of the interaction between the metal ion and the ligand. Furthermore, from the stability constant, the Gibbs free energy of complexation (ΔG) can be determined using the equation ΔG = -RTlnK. researchgate.net A negative and large value for ΔG indicates a spontaneous and stable complex formation. Studies on the copper (II) complex with N-(benzothiazol-2-yl)-3-oxo-3-(2-(3-phenylallylidene)hydrazineyl)propanamide have successfully used this methodology to evaluate these key thermodynamic parameters. researchgate.net The analysis of voltammograms at different scan rates can also provide insights into the kinetics of the electron transfer and any coupled chemical reactions. abechem.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(benzol[d]thiazol-2-yl)-3-(2-hydroxybenzylidene) hydrazinyl)-3-oxopropanamide |

| N-(benzothiazol-2-yl)-3-oxo-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)propanamide |

| N-(benzothiazol-2-yl)-3-oxo-3-(2-(3-phenylallylidene)hydrazineyl)propanamide |

| Copper(II) |

| Cobalt(II) |

Advanced Research Applications and Mechanistic Insights of 3 Hydrazinyl 3 Oxopropanamide Derivatives

Coordination Chemistry and Metal Complex Applications

The hydrazone and hydrazide moieties within derivatives of 3-Hydrazinyl-3-oxopropanamide are crucial for their role in coordination chemistry. These functional groups contain carbonyl and imine functionalities that can chelate metal ions, leading to the formation of stable metal complexes with varied geometries. nih.gov This ability to coordinate with transition metals has opened avenues for applications in bioinorganic chemistry and catalysis. researchgate.netchemistryjournal.net

The core structure of this compound can be readily modified to design ligands for specific transition metals. The hydrazide group can act as a bidentate or tridentate ligand, coordinating with metal ions through its oxygen and nitrogen atoms. chemistryjournal.netnih.gov The synthesis typically involves the condensation of the hydrazide with aldehydes or ketones to form hydrazone Schiff base ligands. chemistryjournal.net These ligands form stable complexes with a variety of transition metal ions, including iron (III), chromium (III), copper (II), and zinc (II). researchgate.netchemistryjournal.net The resulting metal complexes are often colored, stable at room temperature, and soluble in solvents like DMF and DMSO. chemistryjournal.net The mode of bonding can occur in either the enolic or ketonic form of the hydrazone ligand, influencing the structure and stability of the resulting complex. researchgate.net

The coordination of this compound derivatives with metal ions often enhances their biological activity. nih.gov Metal complexes of hydrazones have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, antifungal, anticancer, and antitubercular activities. researchgate.netresearchgate.net The increased biological potency is often attributed to the chelation theory, which suggests that the metal complex can more readily penetrate the lipid layers of microorganisms. researchgate.net For instance, copper (II) and zinc (II) complexes of new hydrazone derivatives of quinoline (B57606) have been evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Similarly, coinage metal complexes involving copper(II), silver(I), and gold(I/III) with hydrazone ligands exhibit unique biomedical advantages due to their redox activity and ability to interact with biological targets like enzymes and DNA. nih.gov

Beyond their biological applications, metal complexes derived from hydrazone ligands are explored for their catalytic properties. researchgate.net These metallic compounds can act as catalysts for various chemical reactions. researchgate.netepa.gov For example, transition metal complexes derived from a Schiff base ligand have been shown to have catalytic activity in the oxidation of aniline, with high selectivity for producing azobenzene. nih.gov The versatility in coordination geometry and the redox potential of the chelated metal ion are key factors that contribute to the catalytic efficacy of these complexes. nih.gov

Applications in Chemical Biology with Mechanistic Focus

The structural scaffold of this compound derivatives makes them suitable candidates for the design of inhibitors targeting specific biological molecules, particularly enzymes.

Cyclooxygenase (COX) Enzymes: Certain hydrazide derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). researchgate.net COX enzymes are key to the conversion of arachidonic acid to prostaglandins, with COX-2 being a major player in inflammation and pain. nih.gov Novel 1,3-diarylcycloalkanopyrazoles and diphenyl hydrazides have been identified as selective COX-2 inhibitors. researchgate.net The mechanism of inhibition for some selective inhibitors involves a three-step reversible binding process to the enzyme's active site. nih.gov

Protein Kinase PknB: A series of substituted 3-hydrazinyl-3-oxo-propanamides has been specifically designed and synthesized as potential inhibitors of Protein Kinase PknB (PknB) from Mycobacterium tuberculosis. nih.gov PknB is an essential serine/threonine kinase that regulates crucial physiological processes in the bacterium, making it a prime target for anti-tubercular drugs. nih.govuniprot.org Molecular docking studies of these compounds showed favorable binding energies and good interactions with the active site residues of PknB. nih.gov Several compounds from this class were identified as promising inhibitors based on both in silico and in vitro studies. nih.gov

| Compound ID | Substitution Pattern | Binding Energy (kcal/mol) | In Vitro Anti-tubercular Activity | Reference |

| 11 | N-(4-chlorophenyl) | -8.2 | Good | nih.gov |

| 12 | N-(4-bromophenyl) | -8.1 | Good | nih.gov |

| 15 | N-(4-iodophenyl) | -8.0 | Good | nih.gov |

Cytochrome bc1 Complex: The cytochrome bc1 complex (also known as complex III) is a critical component of the cellular respiratory chain and a validated target for antifungal agents. nih.govmdpi.com Inhibition of this complex blocks ATP generation, leading to cell death. nih.gov Inhibitors typically target either the ubiquinol (B23937) oxidation (Qo) site or the ubiquinone reduction (Qi) site. nih.govnih.gov While many natural and synthetic compounds are known to inhibit this complex, specific studies directly linking derivatives of this compound to this target are an area for further investigation. mdpi.comtaylorfrancis.com

Tyrosine Hydroxylase: Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the synthesis of dopamine. nih.gov Inhibitors of TH can protect against neurodegeneration in models of Parkinson's disease by reducing the production of endogenous dopamine, which can be a pathological factor. nih.gov While various TH inhibitors exist, the specific application of this compound derivatives as inhibitors of this enzyme has not been extensively detailed in the researched literature and remains a potential field for future exploration. nih.govscispace.com

Molecular Target Inhibition Studies

Specific Receptor Binding and Interaction Studies (e.g., BCL2 receptor)

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptosis pathway. Anti-apoptotic members of this family, such as Bcl-2 and Bcl-xL, are often overexpressed in cancer cells, enabling them to evade programmed cell death. A key structural feature of these anti-apoptotic proteins is a large hydrophobic groove on their surface, which is essential for their function. nih.gov This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins (like BAK and BAX), which initiate apoptosis. nih.govnih.gov The development of small molecules, or "BH3-mimetics," that can bind to this groove and disrupt the sequestration of pro-apoptotic proteins is a validated strategy in cancer therapy. acs.org

Derivatives incorporating the hydrazide-hydrazone moiety have been investigated as potential inhibitors of these anti-apoptotic Bcl-2 family proteins. Molecular docking studies have been employed to probe the interactions of hydrazide-hydrazone derivatives with these targets. documentsdelivered.com These computational models help elucidate how the chemical structure of a derivative influences its binding affinity. For instance, studies on pyrazolo-pyrimidinones tethered with hydrazide-hydrazones have explored their ability to interact with targets like the Bcl-2 protein family, which are known regulators of apoptosis. nih.gov The goal of these binding interactions is to competitively inhibit the Bcl-2 protein, freeing pro-apoptotic proteins and thereby triggering cell death in malignant cells. Structure-guided design has been instrumental in developing potent, dual inhibitors of both Bcl-xL and Bcl-2 by exploiting this deep hydrophobic binding pocket. acs.org

Mechanistic Elucidation of Bioactivity

Hydrazide and hydrazone derivatives exhibit a wide spectrum of antimicrobial activities through various mechanisms. impactfactor.org One of the primary modes of action involves the inhibition of essential bacterial enzymes. A key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. mdpi.com By inhibiting this enzyme, these compounds effectively halt DNA synthesis, leading to bacterial cell death. mdpi.com Several studies have identified hydrazide-hydrazone derivatives that show strong inhibitory activity against DNA gyrase, with some compounds demonstrating potency comparable to or greater than standard antibiotics like ciprofloxacin. nih.govmdpi.com

Beyond specific enzyme inhibition, these derivatives can exert broader effects on bacterial integrity. Research suggests they have the potential to compromise the bacterial cell wall and cell membrane, leading to a loss of structural integrity and leakage of cellular contents. mdpi.com For example, certain nitrogen-doped carbon dots synthesized from hydrazine (B178648) derivatives have been shown to act via multiple mechanisms, including the physical disruption of the bacterial cell membrane, which results in cell lysis. mdpi.com These derivatives can also induce oxidative stress through the generation of reactive oxygen species (ROS) and cause direct damage to bacterial DNA. mdpi.com Furthermore, hydrazones are noted for their ability to form strong hydrogen bonding interactions, which can facilitate their binding to various microbial enzymes and receptors, contributing to their broad antimicrobial potential. nih.gov

Table 1: Inhibitory Activity of Selected Hydrazide-Hydrazone Derivatives Against Bacterial Enzymes and Strains This table is interactive and can be sorted by clicking on the headers.

| Compound Type | Target/Strain | Measurement | Value | Reference |

|---|---|---|---|---|

| Indol-2-one Hydrazide-hydrazone | S. aureus DNA Gyrase | IC₅₀ | 19.32 ± 0.99 µM | nih.govmdpi.com |

| Ciprofloxacin (Reference) | S. aureus DNA Gyrase | IC₅₀ | 26.43 ± 0.64 µM | nih.govmdpi.com |

| s-Triazine Hydrazide-hydrazone | E. coli | MIC | 12.5 µg/mL | nih.gov |

| s-Triazine Hydrazide-hydrazone | S. aureus | MIC | 6.25 µg/mL | nih.gov |

| Thiazole Hydrazide-hydrazone (5c) | B. subtilis | MIC | 2.5 mg/mL | mdpi.com |

| Thiazole Hydrazide-hydrazone (5f) | E. coli | MIC | 2.5 mg/mL | mdpi.com |

| Thiazole Hydrazide-hydrazone (5f) | K. pneumoniae | MIC | 2.5 mg/mL | mdpi.com |

The anticancer activity of this compound derivatives is frequently linked to their ability to induce apoptosis and inhibit cell proliferation. A primary molecular pathway involves the inhibition of the anti-apoptotic Bcl-2 family proteins, as discussed in section 5.2.1.2. By binding to proteins like Bcl-2 and Bcl-xL, these derivatives prevent them from sequestering pro-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death. documentsdelivered.comnih.gov

In addition to targeting the Bcl-2 pathway, these compounds can interfere with other critical cellular processes. For example, some hydrazide-hydrazone derivatives have been found to exert antiproliferative effects in various human cancer cell lines. mdpi.com The mechanism often involves halting the cell cycle at different phases, preventing cancer cells from dividing and proliferating. Molecular docking studies have been used to identify interactions with other key targets in cancer progression, such as the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a major role in cellular signaling pathways that control cell growth and proliferation. nih.gov

A significant mechanism for the anti-inflammatory action of hydrazide derivatives is the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. rsc.orgmdpi.com While the COX-1 isoform is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, COX-2 is typically induced at sites of inflammation. rsc.org Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Research has shown that modifying traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by converting their carboxylic acid group into an acid hydrazide can decrease their interaction with the COX-1 isozyme, thereby increasing selectivity for COX-2. nih.gov Computational and molecular docking studies have been used to design and predict the anti-inflammatory potential of hydrazide derivatives as potent and selective COX-2 inhibitors. researchgate.net These studies confirm that the hydrazide moiety can effectively interact with the active site of the COX-2 enzyme, blocking its catalytic function and reducing the inflammatory response. nih.govresearchgate.net

Table 2: COX-2 Inhibitory Activity of Selected Hydrazide-Tethered Compounds This table is interactive and can be sorted by clicking on the headers.

| Compound | Target | Measurement | Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Compound 6b | COX-2 | IC₅₀ | 0.04 µM | 329 | nih.gov |

| Compound 6j | COX-2 | IC₅₀ | 0.11 µM | 312 | nih.gov |

| Celecoxib (Reference) | COX-2 | IC₅₀ | 0.05 µM | 294 | nih.gov |

| Diclofenac (Reference) | COX-2 | IC₅₀ | 0.22 µM | 4.52 | nih.gov |

Hydrazide and hydrazone derivatives are recognized for their antioxidant properties, which are primarily executed through two main mechanisms: Hydrogen Atom Transfer (HAT) and single electron transfer-based pathways. rsc.orgnih.govnih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. nih.govresearchgate.net The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the H-donating bond (e.g., an O-H or N-H bond) within the antioxidant molecule. A lower BDE indicates a greater tendency for hydrogen atom transfer. rsc.org The presence of hydroxyl (-OH) functional groups on the aromatic rings of these derivatives is often crucial for enhancing their antioxidant activity via the HAT mechanism. pensoft.net

Single Electron Transfer-Proton Transfer (SET-PT) and Sequential Proton Loss-Electron Transfer (SPLET): These are stepwise mechanisms involving the transfer of an electron and a proton. In the SET-PT pathway, the antioxidant first transfers an electron to the free radical, followed by the transfer of a proton. nih.gov Conversely, the SPLET mechanism, which is often favored in polar solvents like water, involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. rsc.orgresearchgate.net Computational studies suggest that while HAT is often the dominant mechanism in non-polar or lipid environments, HAT and SPLET can be competitive pathways in polar mediums. rsc.orgresearchgate.net

Derivatives of this compound can exert their biological effects by directly interacting with nucleic acids. The primary mode of this interaction is DNA intercalation. researchgate.net Intercalation involves the insertion of a planar, aromatic part of the molecule between the base pairs of the DNA double helix. researchgate.netmdpi.com This binding is stabilized by van der Waals forces and can be supplemented by ionic bonds between the molecule and the phosphate (B84403) backbone of the DNA. mdpi.com